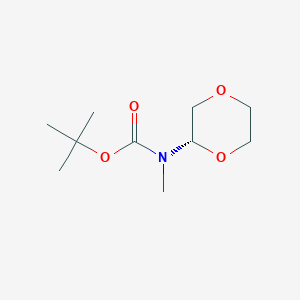

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate

Description

BenchChem offers high-quality (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1,4-dioxan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11(4)8-7-13-5-6-14-8/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESBLQCTDXRDKH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Fidelity Synthesis of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate: A Strategic Guide

Executive Summary & Strategic Rationale

The 1,4-dioxane scaffold is a critical bioisostere in modern medicinal chemistry, offering improved metabolic stability and aqueous solubility compared to morpholines or cyclohexanes. The specific target, (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate , serves as a high-value chiral building block for installing the (S)-dioxan-2-ylmethylamine motif into kinase inhibitors and GPCR ligands.

The Synthetic Challenge

The primary challenge lies in establishing the 1,4-dioxane core while strictly maintaining the (S)-stereocenter. Traditional ether syntheses often suffer from polymerization (polyethylene glycol formation) or racemization.

Selected Route: The Chiral Pool "Chlorohydrin" Strategy

This guide prioritizes a Convergent Chiral Pool Strategy starting from (S)-Epichlorohydrin . This route is selected for its scalability, cost-efficiency, and high stereochemical fidelity compared to resolution-based methods.

Key Advantages:

-

Defined Chirality: Relies on the high optical purity of commercially available (S)-epichlorohydrin (>99% ee).

-

Scalability: Avoids chromatographic resolution of enantiomers.

-

Safety: Mitigates the risks associated with high-energy intermediates by using controlled stepwise cyclization.

Synthetic Pathway Visualization

The following diagram outlines the logical flow from starting material to the protected amine target.

Caption: Figure 1. Stepwise synthetic workflow ensuring retention of stereochemistry from (S)-epichlorohydrin to the Boc-protected target.

Detailed Experimental Protocols

Step 1: Construction of the Chiral Dioxane Core

Objective: Synthesis of (S)-2-(chloromethyl)-1,4-dioxane. Mechanism: Lewis acid-catalyzed epoxide opening followed by base-mediated intramolecular displacement.

| Parameter | Specification |

| Starting Material | (S)-Epichlorohydrin (>99% ee) |

| Reagent | 2-Chloroethanol (1.2 equiv) |

| Catalyst | BF3·Et2O (0.05 equiv) |

| Cyclization Base | NaOH (45% aq) |

| Expected Yield | 65-75% |

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a thermometer and N2 inlet. Charge with 2-chloroethanol (1.2 eq) and cool to 0°C.

-

Catalyst Addition: Add BF3·Et2O (0.05 eq) dropwise. Caution: Exothermic.

-

Epoxide Opening: Add (S)-epichlorohydrin (1.0 eq) dropwise over 1 hour, maintaining internal temperature <5°C. This regioselectively opens the epoxide at the terminal position, retaining the C2 chiral center configuration [1].

-

Maturation: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

-

Cyclization: Cool the mixture to 10°C. Add 45% NaOH solution (3.0 eq) slowly. The mixture is then heated to 60°C for 4 hours. The secondary alkoxide formed in situ displaces the chloride on the ethyl chain to close the ring.

-

Workup: Dilute with water, extract with dichloromethane (DCM). Wash organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Distillation under reduced pressure is recommended to remove oligomeric byproducts.

Critical Control Point: The temperature during BF3 addition determines regioselectivity. Higher temperatures promote polymerization.

Step 2: Azidation (Functional Group Installation)

Objective: Conversion to (S)-2-(azidomethyl)-1,4-dioxane.

Protocol:

-

Dissolve the (S)-2-(chloromethyl)-1,4-dioxane from Step 1 in anhydrous DMF (5 vol).

-

Add Sodium Azide (NaN3, 1.5 eq) and a catalytic amount of TBAI (tetrabutylammonium iodide, 0.05 eq) to accelerate the SN2 reaction.

-

Heat to 80°C for 12-16 hours. Monitor by GC-MS or TLC (stain with KMnO4; azide is not UV active).

-

Safety Workup: Cool to RT. Dilute with diethyl ether and wash extensively with water to remove DMF and excess azide. Warning: Do not concentrate the azide solution to dryness if not necessary; azides of low molecular weight are potential explosion hazards.

Step 3: Reduction and Boc-Protection

Objective: Synthesis of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate. Strategy: A "One-Pot" hydrogenation in the presence of Boc-anhydride prevents the isolation of the free amine, which can be unstable or difficult to handle due to high polarity/volatility.

| Parameter | Specification |

| Reagent | Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) |

| Catalyst | 10% Pd/C (5 wt% loading) |

| Atmosphere | H2 (1 atm, balloon) or 30 psi (Parr shaker) |

| Solvent | Methanol or Ethanol |

Protocol:

-

Dissolve the crude azide in Methanol .

-

Add Boc2O (1.1 eq).[2]

-

Under an argon blanket, add 10% Pd/C (carefully, pyrophoric).

-

Purge with Hydrogen gas and stir at RT for 6-12 hours. The azide is reduced to the amine, which immediately reacts with Boc2O.

-

Workup: Filter through a pad of Celite to remove the catalyst. Rinse with MeOH.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 9:1 to 7:3).

Analytical Validation & QC

To ensure the product meets pharmaceutical standards, the following data profile must be verified.

| Attribute | Acceptance Criteria | Method |

| Appearance | Colorless oil or low-melting white solid | Visual |

| Purity | >98% | HPLC (ELSD or CAD detection) |

| Chiral Purity | >98% ee | Chiral HPLC (Chiralpak AD-H or IC) |

| Identity | 1H NMR matches reference | 400 MHz DMSO-d6 or CDCl3 |

1H NMR Diagnostic Peaks (CDCl3, 400 MHz):

- 1.44 (s, 9H, Boc-tBu )

- 3.10-3.35 (m, 2H, -CH2-NH Boc)

- 3.40-3.90 (m, 6H, Dioxane ring protons)

- 4.90 (br s, 1H, NH )

Stereochemical Proof:

The optical rotation

Troubleshooting & Optimization

Issue: Low Yield in Cyclization

-

Cause: Polymerization of epichlorohydrin or hydrolysis of the chlorohydrin.

-

Solution: Ensure the reaction is strictly anhydrous during the BF3 step. Use high-shear stirring during the biphasic NaOH cyclization to improve phase transfer kinetics.

Issue: Incomplete Azide Reduction

-

Cause: Catalyst poisoning or insufficient H2 pressure.

-

Solution: If Pd/C fails, switch to the Staudinger reduction (PPh3 / THF / H2O) followed by Boc protection. This is more tolerant of impurities but requires removal of triphenylphosphine oxide.

Issue: Racemization

-

Cause: Harsh acidic conditions or SN1 pathways.

-

Solution: The selected route relies on SN2 displacements (Azide step) and non-stereocenter participating steps (Cyclization). Racemization is unlikely unless the starting epichlorohydrin is of low optical purity.

References

-

Regioselective Opening of Epichlorohydrin

-

Stereochemical Configuration & Protocols

-

General Dioxane Synthesis Methodology

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 3. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. (S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate (1 x 5 g) | Reagentia [reagentia.eu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. researchgate.net [researchgate.net]

Chiral Synthesis of tert-butyl (1,4-dioxan-2-yl)methylcarbamate

An In-Depth Technical Guide for Process Chemists

Executive Summary

The 1,4-dioxane scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere for morpholines and piperidines to improve metabolic stability and aqueous solubility. However, the installation of a chiral handle at the C2 position—specifically the protected aminomethyl group found in tert-butyl (1,4-dioxan-2-yl)methylcarbamate —presents significant synthetic challenges regarding enantiopurity and process safety.

This guide details a robust, scalable synthetic strategy focusing on the (S)-enantiomer (as a representative target), utilizing chiral pool starting materials to avoid costly resolutions. It prioritizes the Modified Williamson Ether Synthesis approach, integrated with a safety-critical azidation workflow.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 2-substituted-1,4-dioxanes is often plagued by oligomerization of ethylene glycol and racemization during ring closure. A successful strategy must:

-

Preserve Chirality: Utilize (S)-Epichlorohydrin or (S)-Benzyl Glycidyl Ether to establish the C2 stereocenter early.

-

Control Regioselectivity: Ensure exclusive attack at the terminal epoxide carbon during the initial etherification.

-

Mitigate Safety Risks: Manage the hazards of azide chemistry required to install the nitrogen functionality.

Retrosynthetic Analysis (DOT Visualization)

Caption: Retrosynthetic disconnection revealing the critical (1,4-dioxan-2-yl)methanol intermediate derived from chiral epichlorohydrin.

Part 2: Detailed Synthetic Protocols

Phase 1: Construction of the Chiral Dioxane Core

Objective: Synthesis of (S)-(1,4-dioxan-2-yl)methanol. Rationale: Starting with (S)-epichlorohydrin allows for the retention of stereochemistry. The reaction proceeds via a Lewis acid-catalyzed ring opening followed by a base-mediated cyclization.

Reagents:

-

(S)-Epichlorohydrin (>99% ee)[1]

-

Ethylene Glycol (Solvent/Reactant)[2]

-

Boron Trifluoride Diethyl Etherate (BF3·Et2O)

-

Sodium Hydroxide (NaOH)[3]

Step-by-Step Protocol:

-

Ring Opening: Charge a reactor with Ethylene Glycol (5.0 equiv). Cool to 0–5°C.

-

Catalyst Addition: Add BF3·Et2O (0.05 equiv) dropwise under N2 atmosphere. Note: Exothermic.

-

Addition: Add (S)-Epichlorohydrin (1.0 equiv) slowly, maintaining internal temperature <10°C to prevent polymerization.

-

Reaction: Stir at RT for 4–6 hours. Monitoring by GC should show consumption of epichlorohydrin and formation of the chlorohydrin intermediate.

-

Cyclization: Cool the mixture to 0°C. Add aqueous NaOH (50% w/w, 2.5 equiv) dropwise.

-

Heating: Warm to 60°C for 2 hours to effect ring closure.

-

Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate. The high water solubility of dioxane methanol requires exhaustive extraction or continuous liquid-liquid extraction.

-

Purification: Distillation under reduced pressure (approx. 110°C @ 15 mmHg) yields the title alcohol.

Key Process Parameter (KPP): The temperature during BF3 addition is critical. >20°C promotes non-regioselective opening and oligomerization.

Phase 2: Functional Group Interconversion (The Azide Route)

Objective: Conversion of the alcohol to the Boc-protected amine. Safety Warning: Sodium Azide (NaN3) is acutely toxic and can form explosive hydrazoic acid (HN3) in the presence of acid.[4][5]

Step-by-Step Protocol:

-

Activation (Mesylation):

-

Dissolve (S)-(1,4-dioxan-2-yl)methanol in DCM. Add Triethylamine (1.5 equiv).

-

Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv).

-

Stir 1h. Aqueous workup (NaHCO3 wash). Isolate crude mesylate.

-

-

Nucleophilic Substitution (Azidation):

-

Solvent: DMF or DMSO (high dielectric constant favors SN2).

-

Reaction: Dissolve mesylate in DMF. Add NaN3 (1.5 equiv).[6]

-

Heat: 60–70°C for 4–6 hours. Shielding required.

-

Quench: Cool to RT. Dilute with water. Extract with Ethyl Acetate.

-

Safety Check: Test aqueous waste for residual azide before disposal (oxidative quench with bleach).

-

-

Reduction & Protection (One-Pot):

-

Dissolve crude azide in MeOH.

-

Add Boc Anhydride (Boc2O, 1.2 equiv).

-

Add Pd/C (10% w/w loading).

-

Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 12h.

-

Mechanism: The azide reduces to the amine, which is immediately trapped by Boc2O, preventing catalyst poisoning and side reactions.

-

Data Summary: Reaction Conditions Comparison

| Step | Reagent/Condition | Typical Yield | Critical Quality Attribute (CQA) |

| Ring Formation | BF3·Et2O / NaOH | 65-75% | Regioselectivity (GC Purity) |

| Activation | MsCl / Et3N | >90% | Anhydrous conditions |

| Azidation | NaN3 / DMF | 85-90% | Safety: Residual Azide <10 ppm |

| Reduction | H2, Pd/C, Boc2O | 88-95% | Complete reduction (IR: no N3 peak) |

Part 3: Process Safety & Workflow Visualization

The handling of organic azides requires a strict "Self-Validating" safety protocol. The following diagram illustrates the decision logic for the azidation step.

Caption: Safety logic flow for handling energetic azide intermediates in batch synthesis.

Note on C/N Ratio: For 2-(azidomethyl)-1,4-dioxane (C5H9N3O2), the Carbon+Oxygen to Nitrogen ratio is

-

Recommendation: Do not isolate the pure azide in large quantities.[6] Keep it in solution or use a continuous flow reactor for the substitution step to minimize the active inventory.

Part 4: Alternative "Green" Route (Avoids Azide)

For facilities where azide chemistry is prohibited, the Mitsunobu-Gabriel Synthesis is the validated alternative.

-

Reagents: (S)-(1,4-dioxan-2-yl)methanol, Phthalimide, PPh3, DIAD.

-

Protocol:

-

Combine alcohol, phthalimide, and PPh3 in THF.

-

Add DIAD dropwise at 0°C.

-

Result: N-((1,4-dioxan-2-yl)methyl)phthalimide.

-

-

Deprotection: Hydrazine hydrate in EtOH (reflux) releases the amine.

-

Boc Protection: Standard Boc2O conditions.

-

Cons: Atom economy is poor (Triphenylphosphine oxide waste); hydrazine is toxic.

Part 5: Troubleshooting & Quality Control

-

Racemization:

-

Oligomerization:

-

Purification of Amine:

-

The free amine is highly water-soluble and difficult to extract.

-

Solution: Do not isolate the free amine. Perform "In-Situ" Boc protection immediately after reduction/deprotection.

-

References

-

Dioxane Scaffold Synthesis

- Title: "Practical Synthesis of 2-Substituted 1,4-Dioxanes

- Source:Synthetic Communic

-

Link:[Link]

-

Azide Safety Protocols

- Title: "Safe Scale-Up of an Azide-Containing Process: A Case Study."

- Source:Organic Process Research & Development, 14(3), 664–670.

-

Link:[Link]

-

Chiral Epoxide Handling

- Title: "Regioselective ring opening of epoxides with alcohols c

- Source:Tetrahedron Letters, 45(5), 1035-1038.

-

Link:[Link]

- Mitsunobu Alternative: Title: "The Use of Mitsunobu Conditions for the Synthesis of Primary Amines." Source:Synthesis, 1990(02), 122-124.

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sodium Azide [commonorganicchemistry.com]

- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. innosyn.com [innosyn.com]

The Definitive Guide to ¹H NMR Analysis of Tert-Butyl Carbamate (Boc) Derivatives

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry, prized for its orthogonality to base-labile protecting groups.[1] However, its ¹H NMR spectroscopic behavior is frequently misinterpreted, leading to false negatives regarding sample purity.[1] This guide moves beyond basic peak assignment to address the dynamic stereochemistry (rotamerism) and solvent-dependent behaviors that define Boc derivatives.[1] It provides a self-validating analytical framework to distinguish between structural isomers and synthetic impurities.[1]

Part 1: Structural Fundamentals & Electronic Environment[1]

The Boc group's NMR signature is defined by the magnetic equivalence of its nine methyl protons and the anisotropic effect of the carbamate functionality.

The "Static" Signature

In a standard low-polarity solvent (e.g., CDCl₃), the Boc group appears as a strong singlet.[1] However, the chemical shift is not absolute; it is environmentally dependent.

| Feature | Chemical Shift ( | Multiplicity | Integral | Structural Cause |

| Boc-Methyls | 1.35 – 1.55 ppm | Singlet (s) | 9H | Free rotation of |

| Carbamate NH | 4.50 – 5.50 ppm | Broad Singlet (br s) | 1H | Quadrupolar relaxation of |

| Variable | Multiplet/Broad | 1H/2H | Deshielded by the adjacent nitrogen; often broadened by rotameric exchange. |

Solvent-Induced Shifts (The DMSO Effect)

Changing solvents from CDCl₃ to DMSO-

-

In CDCl₃: The NH is often broad and shielded (

4.5–5.5). -

In DMSO-

: The solvent acts as a hydrogen bond acceptor, locking the NH proton, sharpening the signal, and shifting it downfield (

Expert Insight: If your NH signal disappears in CDCl₃, it may be exchanging with trace water or overlapping with solvent satellites.[1] Switch to DMSO-

to confirm the amide bond integrity.

Part 2: The Dynamic Spectrum (Rotamerism)[1]

The most common error in analyzing Boc derivatives is misidentifying rotamers as impurities. The

The Mechanism of Restricted Rotation

At room temperature (298 K), the interconversion between syn and anti conformers is often slow on the NMR timescale. This results in:

-

Peak Broadening: If the exchange rate

(frequency difference). -

Peak Splitting: If

, two distinct sets of signals appear (e.g., two Boc singlets, two NH signals).[1]

This is most prevalent in N-alkylated Boc derivatives (e.g., Boc-Proline, Boc-N-Methyl amines), where the steric bulk stabilizes distinct cis/trans populations.[1]

Visualization: The Rotamer Logic Flow

The following diagram illustrates the decision matrix for distinguishing rotamers from impurities.

Figure 1: Analytical workflow for distinguishing rotameric species from synthetic impurities.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, use these protocols to validate your spectral assignments.

Protocol: Variable Temperature (VT) NMR

This is the "gold standard" for confirming rotamers.

-

Sample Prep: Dissolve ~10 mg of compound in DMSO-

(preferred over CDCl₃ due to higher boiling point). -

Baseline Scan: Acquire a standard spectrum at 298 K (25°C).[1] Note the chemical shift difference (

) between the split peaks.[2] -

Heating: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

-

Caution: Do not exceed the boiling point of your solvent or the thermal stability of the Boc group (>150°C can induce thermolysis). 353 K (80°C) is usually sufficient.[1]

-

-

Observation:

-

Rotamers: The split peaks will broaden and eventually merge into a single sharp average signal (Coalescence).

-

Impurities: The peaks will remain distinct, though their chemical shifts may drift slightly.

-

Protocol: Quantitative Deprotection Monitoring

Monitoring the removal of the Boc group (usually with TFA or HCl) requires tracking the disappearance of the tert-butyl singlet.

Workflow:

-

T=0: Acquire spectrum of the protected amine. Integrate the Boc singlet (9H) relative to an internal aromatic scaffold proton (1H).[1]

-

Reaction: Add acid.

-

Monitoring: The Boc singlet (

~1.45) will decrease.[1] A new singlet for the tert-butyl cation/isobutylene byproducts may appear briefly, but often these are volatile or exchangeable. -

Endpoint: Complete disappearance of the

1.45 peak.-

Note: The

-proton signal will shift significantly upfield upon deprotection (restoration of the free amine).

-

Part 4: Troubleshooting & Artifacts

| Observation | Diagnosis | Remediation |

| Boc signal integrates to <9H | T1 Relaxation issue. Methyl protons have long relaxation times. | Increase relaxation delay ( |

| "Missing" Amide Proton | Chemical exchange with solvent moisture. | Use dry DMSO- |

| Two Boc singlets (e.g., 1:3 ratio) | Cis/Trans isomerism (Rotamers).[1] | Perform VT-NMR (Protocol 3.1) or 1D-NOE to confirm spatial proximity. |

| Broad Hump at | Grease/Lipid contamination overlapping with Boc.[1] | Check for the characteristic multiplet of grease at |

Part 5: Chemical Shift Logic Diagram

Understanding why shifts occur allows for prediction rather than just observation.

Figure 2: Factors influencing the chemical shift and multiplicity of Boc derivatives.

References

-

Abraham, R. J., et al. (2006).[1][2] ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry.

-

Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for deprotection protocols). [1]

-

Clayden, J., et al. (2001).[1] Organic Chemistry. Oxford University Press. (Fundamental mechanism of amide resonance and rotation).[1]

-

BenchChem. (2025).[1][3] Quantitative NMR: A Superior Tool for Monitoring Boc Deprotection Kinetics.[3]

-

Larina, L., et al. (2023).[1] Variable Temperature NMR Spectroscopy and DFT Studies of Rotamers. SSRN.

Sources

An In-depth Technical Guide to ¹³C NMR Chemical Shifts for tert-Butyl Carbamates

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions make it an invaluable tool for the synthetic chemist. The characterization of Boc-protected compounds, especially amino acids and peptides, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Among the various NMR techniques, ¹³C NMR provides direct insight into the carbon skeleton of a molecule. This guide offers a comprehensive overview of the ¹³C NMR chemical shifts for tert-butyl carbamates, providing researchers, scientists, and drug development professionals with a detailed understanding of this critical analytical method.

The ¹³C NMR spectrum of a Boc-protected amine reveals several characteristic signals corresponding to the carbons of the tert-butyl carbamate moiety. Understanding the expected chemical shifts of these carbons is crucial for confirming the successful installation of the protecting group and for the overall structural elucidation of the molecule. The electronic environment of each carbon atom dictates its resonance frequency, or chemical shift, in the ¹³C NMR spectrum.[1][2][3]

This guide will delve into the typical chemical shift ranges for the key carbons of the Boc group, explore the factors that influence these shifts, provide a detailed experimental protocol for acquiring high-quality ¹³C NMR spectra, and present a visual representation of the key structural features and their corresponding spectral data.

Characteristic ¹³C NMR Chemical Shifts of tert-Butyl Carbamates

The four distinct carbon environments in the tert-butyl carbamate group give rise to characteristic signals in the ¹³C NMR spectrum. These are the carbonyl carbon (C=O), the quaternary tert-butyl carbon (C(CH₃)₃), the three equivalent methyl carbons (-CH₃), and the α-carbon of the protected amino acid or amine. The typical chemical shift ranges for these carbons are summarized in the table below.

| Carbon Atom | Typical Chemical Shift (δ) in ppm | Factors Influencing Chemical Shift |

| Carbonyl (C=O) | 152 - 156 | Solvent polarity, hydrogen bonding, electronic nature of the attached amine.[4][5] |

| Quaternary (t-Bu C) | 78 - 82 | Solvent, nature of the amino acid.[6] |

| Methyl (t-Bu CH₃) | 28 - 29 | Generally less sensitive to electronic and solvent effects.[6] |

| α-Carbon (of amino acid) | 50 - 65 | Specific amino acid side chain, secondary structure (in peptides). |

Factors Influencing Chemical Shifts

The precise chemical shift of each carbon in a tert-butyl carbamate is influenced by a variety of factors. A thorough understanding of these factors is essential for accurate spectral interpretation.

Solvent Effects

The polarity of the solvent used for the NMR experiment can significantly impact the chemical shift of the carbonyl carbon.[4][5] In more polar, protic solvents, the carbonyl oxygen can participate in hydrogen bonding, which deshields the carbonyl carbon and shifts its resonance downfield (to a higher ppm value). Conversely, in non-polar, aprotic solvents, the carbonyl carbon is more shielded and will resonate at a lower ppm value.

Electronic Effects of the Protected Amine

The nature of the amine or amino acid that is protected by the Boc group can also influence the chemical shifts. Electron-withdrawing groups attached to the amine will deshield the carbonyl carbon, causing a downfield shift. Conversely, electron-donating groups will have a shielding effect, resulting in an upfield shift. The steric bulk of the amino acid side chain can also play a role, with bulkier groups potentially causing slight shifts in the quaternary and α-carbon resonances.

Intramolecular Hydrogen Bonding

In certain molecules, particularly those with hydroxyl or amide functionalities, intramolecular hydrogen bonding can occur between these groups and the carbonyl oxygen of the Boc group. This interaction can shield the carbonyl carbon, leading to an upfield shift in its resonance. This effect is often observed in Boc-protected hydroxy amino acids like serine and threonine.

Experimental Protocol for Acquiring a ¹³C NMR Spectrum

The following protocol provides a step-by-step guide for obtaining a high-quality ¹³C NMR spectrum of a tert-butyl carbamate.

Sample Preparation

-

Amount of Substance: For a standard 5 mm NMR tube, dissolve 20-50 mg of the Boc-protected compound in approximately 0.6-0.7 mL of a deuterated solvent.[7][8] The higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[8][9]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). Ensure the solvent is free of particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.

-

Filtration: If the solution is not clear, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended particles.

Instrument Setup and Data Acquisition

-

Spectrometer: Use a modern NMR spectrometer with a field strength of at least 300 MHz for ¹H.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity, resulting in sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbons in the molecule (e.g., 0 to 220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. The number of scans can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Visualization of Key ¹³C NMR Features

The following diagram illustrates the structure of a generic Boc-protected amino acid and highlights the key carbon atoms and their typical ¹³C NMR chemical shift ranges.

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. sites.uclouvain.be [sites.uclouvain.be]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

Technical Guide: Stability & Storage of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate

Executive Summary

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate is a high-value chiral building block used primarily in the synthesis of peptidomimetics and small molecule inhibitors where solubility and metabolic stability are required. Its structural core combines a Boc-protected primary amine with a saturated 1,4-dioxane heterocycle .

While generally stable as a solid, this compound presents a "dual-threat" degradation profile:

-

Oxidative Instability: The dioxane ring is susceptible to radical autoxidation, leading to peroxide formation.[1]

-

Acid Lability: The Boc carbamate moiety is sensitive to acidic hydrolysis and thermal stress.

This guide defines the storage protocols required to maintain >98% chemical purity and >99% enantiomeric excess (ee) over extended periods.

Physicochemical Profile & Intrinsic Hazards[2]

Understanding the molecule's physical nature is the first step in proper handling.

| Property | Specification / Characteristic | Relevance to Storage |

| Formula | C₁₀H₁₉NO₄ | N/A |

| Mol.[1][2][3] Weight | 217.26 g/mol | N/A |

| Physical State | White to off-white solid (low melting) | Prone to "caking" if moisture is introduced. |

| Chirality | (S)-Enantiomer | Requires protection from racemization triggers (strong base/heat). |

| Hygroscopicity | Moderate | Moisture accelerates hydrolysis; desiccation is mandatory. |

| pKa | ~11 (Conjugate acid of amine) | Boc group removal occurs rapidly at pH < 1. |

Degradation Mechanisms: The "Why" Behind the Protocol

To ensure stability, one must understand the specific chemical pathways that lead to impurity formation.

Oxidative Peroxidation (The Silent Killer)

The 1,4-dioxane ring contains ether linkages. The carbon atoms adjacent to the oxygen atoms (α-carbons) possess abstractable protons. Upon exposure to atmospheric oxygen and light, a radical chain reaction occurs, forming hydroperoxides.

-

Risk: Accumulation of peroxides can lead to explosive hazards during concentration or heating and will degrade the molecule into ring-opened byproducts.

-

Trigger: UV light, Oxygen, Trace metals.

Acid-Catalyzed De-protection

The tert-butyl carbamate (Boc) group is designed to be acid-labile.[4]

-

Mechanism: Protonation of the carbonyl oxygen leads to the collapse of the carbamate, releasing isobutylene and CO₂, leaving the free amine.

-

Trigger: Acidic fumes (e.g., HCl, TFA) in shared storage fridges, moisture (hydrolysis), and heat (>50°C).

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways. The red nodes indicate irreversible destruction of the starting material.

Storage & Handling Protocols

Based on the mechanisms above, the following protocol is mandatory for maintaining reagent integrity.

The "Golden Standard" Storage Condition

-

Temperature: -20°C ± 5°C .

-

Why: Arrhenius kinetics dictate that lowering temperature significantly slows both peroxidation and hydrolysis rates.

-

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen) .

-

Why: Displaces oxygen to prevent the radical initiation step of peroxidation [1].

-

-

Container: Amber Glass Vial with Teflon (PTFE) lined cap .

-

Why: Amber glass blocks UV light (radical initiator). PTFE prevents leaching of plasticizers and provides a superior moisture seal compared to standard polyethylene caps.

-

Handling Procedure (Step-by-Step)

-

Equilibration: Allow the vial to warm to room temperature before opening.

-

Reason: Opening a cold vial condenses atmospheric moisture onto the solid, leading to hydrolysis.

-

-

Sampling: Use a clean, dry spatula. Do not pour from the bottle.

-

Resealing:

-

Wipe the threads to ensure no powder prevents a tight seal.

-

Backfill the headspace with dry Nitrogen or Argon gas.

-

Seal tightly and wrap with Parafilm for long-term storage.

-

Quality Control & Validation Workflow

Trust but verify. Before using this reagent in critical GMP steps or expensive scale-ups, validate its quality.

Critical QC Tests

| Test | Method | Acceptance Criteria | Purpose |

| Purity | HPLC (C18, Gradient ACN/H2O) | > 98.0% Area | Detects general degradation. |

| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD/OD) | > 99.0% ee | Verifies (S)-enantiomer integrity. |

| Peroxide Check | Quantofix® Peroxide Strips or KI Titration | < 50 ppm | Safety Critical. Detects ether oxidation. |

| Appearance | Visual Inspection | White solid | Yellowing indicates oxidation/amine liberation. |

QC Decision Logic

Figure 2: Quality Control Decision Tree. Note that high peroxide levels (>100 ppm) mandate disposal due to safety risks during purification.

Safety Note: Peroxides in Dioxane Derivatives

While solid dioxane derivatives are less prone to peroxidation than liquid 1,4-dioxane, the risk is non-zero.

-

Warning: If the compound has been stored >12 months without an inert atmosphere, do not distill or heat without testing for peroxides first.

-

Remediation: If low levels of peroxides (10-50 ppm) are detected, the compound can often be washed with a reducing agent (e.g., aqueous sodium thiosulfate) during workup, but recrystallization is preferred [2].

References

-

Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.

-

Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education, 47(4), A175.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Boc stability profiles).

-

National Institutes of Health (NIH) PubChem. (2025). 1,4-Dioxane Compound Summary. (General stability data for dioxane ring systems).

Sources

Safety data sheet for tert-butyl carbamate compounds

[1]

Storage & Handling Protocols

Storage of Precursors (Boc₂O):

-

Temperature: Store at 2–8 °C.

-

Phase Change Risk: Boc₂O melts near room temperature. If stored improperly, it may liquefy and re-solidify, sealing the cap.[1] Do not heat the bottle to open it. This builds internal pressure. Use a warm water bath (<30°C) only if absolutely necessary and vent frequently.

Storage of tert-Butyl Carbamates (Intermediates):

-

Conditions: Dry, cool place.

-

Shelf Life: Generally stable for years if kept dry. Moisture can lead to slow hydrolysis, releasing tert-butanol.[1]

Spill Management:

Toxicology & First Aid

References

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: tert-Butyl carbamate (CAS 4248-19-5).[1][2][8][10] Retrieved from [1]

-

Sigma-Aldrich. (2023).[1] Di-tert-butyl dicarbonate Safety Data Sheet.[1][4][9] Retrieved from [1]

- Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis. International Journal of Peptide and Protein Research.

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: Di-tert-butyl dicarbonate.[1][11][12][9] Retrieved from [1]

-

ACS Green Chemistry Institute. (2022). Reagent Guide: Boc Protection & Deprotection.[1] Retrieved from

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. fishersci.fi [fishersci.fi]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. aksci.com [aksci.com]

- 5. phmsa.dot.gov [phmsa.dot.gov]

- 6. dl.novachem.com.au [dl.novachem.com.au]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. jk-sci.com [jk-sci.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Guide: (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate as a Chiral Building Block

This guide serves as a definitive technical resource for the application of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate in medicinal chemistry. It is structured to provide actionable insights into its physicochemical properties, synthetic utility, and role as a high-value chiral building block.

Executive Summary

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate (CAS: 1569298-20-9 ) is a stereochemically pure, Boc-protected amine scaffold used to introduce the 1,4-dioxane moiety into drug candidates. Unlike its morpholine or piperidine analogues, the 1,4-dioxane ring is a non-basic, polar ether scaffold . This unique electronic profile makes it an exceptional bioisostere for modulating pKa, reducing hERG liability, and improving metabolic stability without sacrificing solubility.

This guide details the strategic deployment of this building block, from its physicochemical advantages to validated deprotection and coupling protocols.

Physicochemical Profile & Bioisosteric Utility[1][2]

The 1,4-dioxane ring offers a distinct vector in chemical space. By replacing a basic amine (e.g., in morpholine or piperazine) with an ether oxygen, researchers can dramatically alter the electronic landscape of a lead compound while maintaining steric fidelity.

Comparative Analysis

The table below highlights the shift in properties when substituting common saturated heterocycles with the (S)-1,4-dioxane-2-methylamine motif.

| Property | (S)-1,4-Dioxane Scaffold | Morpholine Scaffold | Piperidine Scaffold | Impact on Drug Design |

| Basicity (pKa of conjugate acid) | Non-basic | ~8.3 | ~11.0 | Eliminates protonation at physiological pH; improves membrane permeability. |

| H-Bond Donors (HBD) | 0 (Ring) | 1 (NH) | 1 (NH) | Reduces desolvation penalty; improves CNS penetration. |

| H-Bond Acceptors (HBA) | 2 (Ethers) | 2 (N, O) | 1 (N) | Maintains water solubility via H-bonding with solvent. |

| Lipophilicity (cLogP) | Low | Low-Moderate | Moderate-High | Balances solubility/permeability; ideal for lowering LogD. |

| Metabolic Liability | Low (Ether cleavage rare) | Moderate (N-oxidation) | High (N-oxidation) | Enhances metabolic stability (t1/2). |

Structural Logic Diagram

The following diagram illustrates the bioisosteric relationship and the "Chiral Vector" effect, where the (S)-configuration directs the amine substituent into a specific 3D quadrant.

Figure 1: Bioisosteric mapping showing the strategic advantages of the 1,4-dioxane scaffold.

Synthetic Access & Scalability

The commercial availability of the (S)-enantiomer is driven by asymmetric synthesis rather than resolution, ensuring high enantiomeric excess (ee >98%).

Representative Synthetic Route

The synthesis typically commences with (S)-Epichlorohydrin , a chiral pool material that establishes the C2 stereocenter.

-

Ring Opening: (S)-Epichlorohydrin is opened with ethylene glycol under Lewis acid catalysis.

-

Cyclization: Base-mediated intramolecular displacement (Williamson ether synthesis) forms the 1,4-dioxane ring.

-

Functionalization: The chloromethyl group is converted to an azide (NaN3) and reduced, or displaced by phthalimide (Gabriel synthesis).

-

Protection: The resulting primary amine is protected with Boc-anhydride.

Figure 2: Validated synthetic pathway ensuring retention of stereochemistry.

Experimental Protocols

Protocol A: Controlled Boc-Deprotection

While 1,4-dioxanes are generally acid-stable, harsh conditions can degrade the ether linkage over prolonged periods.

-

Reagents: 4M HCl in Dioxane (anhydrous).

-

Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

-

Procedure:

-

Dissolve 1.0 eq of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate in DCM (5 mL/mmol).

-

Cool to 0°C under N2 atmosphere.

-

Add 4M HCl in Dioxane (5-10 eq) dropwise.

-

Allow to warm to RT and stir for 2–4 hours (Monitor by TLC/LCMS for disappearance of starting material).

-

Critical Step: Concentrate in vacuo without heating above 40°C to avoid potential ring opening or degradation.

-

Yield: Quantitative conversion to the hydrochloride salt (white solid).

-

Protocol B: Amide Coupling (General)

The free amine is a primary alkyl amine, highly nucleophilic and unhindered.

-

Reagents: Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIEA (3.0 eq).

-

Solvent: DMF or DCM.

-

Procedure:

-

Activate the carboxylic acid with HATU and DIEA in DMF for 15 mins.

-

Add the (S)-(1,4-dioxan-2-yl)methanamine HCl salt (prepared in Protocol A).

-

Stir at RT for 1–2 hours.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO3, and brine.

-

Medicinal Chemistry Applications

Kinase Inhibitor Design

In kinase drug discovery, the solvent-front region often tolerates polar groups. Replacing a piperidine or morpholine solvent-exposed tail with the (S)-1,4-dioxan-2-ylmethyl group can:

-

Improve Solubility: The ether oxygens interact with water.

-

Reduce hERG Binding: Basic amines are a primary pharmacophore for hERG channel blockade. The neutral dioxane eliminates this interaction.

GPCR Ligands (Dopamine/Serotonin)

Research indicates that 1,4-dioxane derivatives can serve as effective scaffolds for D2/5-HT1A receptor ligands. The (S)-configuration provides a specific vector to orient the pendant aromatic systems into hydrophobic pockets while maintaining a polar core [1].

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "growable" fragment.

-

Vector: The amine handle allows growth in one specific direction.

-

Complexity: It introduces sp3 character (Fsp3) and chirality early in the design process, avoiding "flat" molecule attrition.

References

-

Multitarget 1,4-Dioxane Compounds : Federica, P., et al. "Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions."[1] ACS Chemical Neuroscience (2020). Link

-

Bioisosteric Replacements : Meanwell, N. A.[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry (2011). Link

-

Synthesis of Chiral 1,4-Dioxanes : Grygorenko, O. O., et al. "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring." Synthesis (2018).[3] Link

-

1,4-Dioxane Physicochemical Properties : Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition (2006). (Contextual reference for ether bioisosteres). Link

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform risk assessments before handling chemical reagents.

Sources

- 1. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem-space.com [chem-space.com]

- 3. Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate as a protecting group for amines

Application Note: Strategic Utilization of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate in Medicinal Chemistry

Executive Summary & Strategic Rationale

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate is not a "protecting group" reagent itself, but rather a high-value, protected building block used to introduce the (S)-(1,4-dioxan-2-yl)methylamine motif into drug candidates.

In modern medicinal chemistry, the 1,4-dioxane ring is a critical bioisostere for morpholine, piperazine, and cyclohexyl groups. It offers distinct advantages:

-

Solubility Enhancement: The ether oxygens act as hydrogen bond acceptors, improving aqueous solubility compared to carbocyclic analogs.

-

Metabolic Stability: The 1,4-dioxane ring is generally more resistant to oxidative metabolism (e.g., by CYP450) than alkyl chains or some nitrogen-containing heterocycles.

-

Chiral Precision: The (S)-enantiomer allows for the exploration of specific vector orientations in the binding pocket, critical for structure-activity relationship (SAR) optimization.

This guide details the handling, deprotection, and coupling protocols for this building block, treating the tert-butoxycarbonyl (Boc) moiety as the temporary protecting group that "masks" the reactive primary amine.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate |

| Common Name | N-Boc-(S)-2-aminomethyl-1,4-dioxane |

| CAS Number | 1709663-18-0 (Generic/Racemic analogs: 1245648-53-4) |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol |

| Stereochemistry | (S)-Enantiomer (Check specific vendor CoA for ee%) |

| Physical State | White to off-white solid or viscous oil (low melting point) |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Insoluble in water |

Operational Workflow: From Building Block to Drug Scaffold

The utilization of this reagent follows a strict "Deprotect-Then-Couple" logic. The Boc group ensures the amine remains inert during storage and prior steps, but must be removed quantitatively to reveal the nucleophilic nitrogen.

Workflow Diagram (DOT Visualization)

Caption: Logical workflow for converting the Boc-protected precursor into a functionalized drug scaffold.

Detailed Protocols

Protocol A: Boc Deprotection (The "Unmasking" Step)

Objective: Remove the tert-butyl carbamate group to generate the reactive ammonium salt.

Method 1: TFA / DCM (Standard) Best for: Small scale, rapid turnover, or when the substrate is acid-stable.

-

Dissolution: Dissolve 1.0 equiv of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate in Dichloromethane (DCM) (approx. 5–10 mL per gram).

-

Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise to achieve a final ratio of 1:4 to 1:2 (TFA:DCM).

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine/salt will stain, Boc-protected will not) or LCMS (look for M-100 mass loss).

-

Workup:

-

Concentrate in vacuo to remove DCM and excess TFA.

-

Critical Step: Co-evaporate with Toluene or DCM (3x) to remove residual traces of TFA, which can interfere with subsequent couplings.

-

Result: The product is the Trifluoroacetate salt (viscous oil or gum).

-

Method 2: HCl / 1,4-Dioxane (Preferred for Scale-up) Best for: Generating a crystalline salt and avoiding fluorinated waste.

-

Dissolution: Dissolve the substrate in a minimal amount of dry 1,4-dioxane or MeOH.

-

Acid Addition: Add 4.0 M HCl in 1,4-dioxane (5–10 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Isolation: The amine hydrochloride salt often precipitates. Dilute with Diethyl Ether (Et₂O) to maximize precipitation. Filter the solid under nitrogen.

-

Result: (S)-(1,4-dioxan-2-yl)methanamine hydrochloride (White solid).

-

Protocol B: Coupling Reactions (Functionalization)

Objective: Attach the newly revealed amine to the drug core.

Scenario 1: Amide Coupling (Carboxylic Acid Partner)

-

Activation: Dissolve the Carboxylic Acid partner (1.0 equiv) in DMF or DCM. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

-

Addition: Add the Amine Salt (from Protocol A) (1.0–1.2 equiv).

-

Note: If using the TFA salt, ensure enough DIPEA is added to neutralize the residual TFA (check pH > 8).

-

-

Reaction: Stir at RT for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with Sat. NaHCO₃, Water, and Brine. Dry over Na₂SO₄.

Scenario 2: S_NAr (Nucleophilic Aromatic Substitution) Target: Chloropyrimidines, Fluoronitrobenzenes, etc.

-

Setup: Mix the Aryl Halide (1.0 equiv) and the Amine Salt (1.1 equiv) in DMSO or NMP.

-

Base: Add excess base (e.g., K₂CO₃ or DIPEA, 3–5 equiv).

-

Heat: Heat to 80–120°C depending on the electrophile's reactivity.

-

Monitoring: Watch for the disappearance of the aryl halide.

Troubleshooting & Critical Considerations

| Issue | Cause | Solution |

| Dioxane Ring Opening | Extreme acidic conditions or Lewis acids (e.g., BBr₃, AlCl₃). | The 1,4-dioxane ring is generally stable to TFA and HCl. Avoid using BBr₃ or strong Lewis acids for other deprotections while this ring is present. |

| Hygroscopic Salt | The HCl or TFA salt absorbs water rapidly. | Store the salt in a desiccator. If the salt turns to oil, use it immediately in the next step or convert to free base (extract with DCM/NaOH) just before use. |

| Incomplete Coupling | Residual TFA neutralizing the coupling base. | Ensure "Co-evaporation" step in Protocol A is thorough. Use an internal pH indicator or spot check pH during coupling to ensure basicity. |

| Racemization | Harsh conditions. | The chiral center at C2 is generally stable. Avoid extremely strong bases (e.g., NaH) at high temperatures if not necessary. |

References

-

Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[1][2] (Standard reference for Boc chemistry).

-

Meanwell, N.A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Context on 1,4-dioxane as a bioisostere).

-

Roughley, S.D., & Jordan, A.M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[3] (Discusses solubility/metabolic benefits of polar ethers).

-

VulcanChem . Product Data Sheet: (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate. Link (Verification of commercial availability and structure).

Sources

Protocol for N-Boc protection using (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate

Technical Application Note: Synthesis and Characterization of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate

Part 1: Introduction & Scope

Subject Identity:

-

Target Compound: (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate[1]

-

CAS Registry Number: 1569298-20-9[1]

-

Role: Chiral building block for medicinal chemistry (linker in kinase inhibitors and GPCR ligands).

Scientific Objective: This application note details the protocol for the N-Boc protection of (S)-(1,4-dioxan-2-yl)methanamine. While the title suggests "using" the compound, in synthetic organic chemistry, this specific CAS refers to the product of a protection reaction. Therefore, this guide focuses on the synthesis of this high-value intermediate from its primary amine precursor.

The Challenge: The primary challenge in synthesizing this scaffold is preserving the chirality at the C2 position of the dioxane ring while ensuring complete conversion of the primary amine without forming isocyanate side products or bis-Boc derivatives.

Part 2: Reaction Mechanism & Rationale

The reaction utilizes Di-tert-butyl dicarbonate (

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of the primary amine attacks a carbonyl carbon on

. -

Elimination: The tetrahedral intermediate collapses, releasing tert-butyl carbonate (which decomposes to

and tert-butanol) and the carbamate product. -

Gas Evolution: The release of

drives the reaction equilibrium forward (Le Chatelier's principle).

Figure 1: Mechanistic pathway for the N-Boc protection of the dioxane-methylamine scaffold.

Part 3: Experimental Protocol

Methodology Selection: We utilize a Homogeneous Organic Phase Method (DCM/TEA) .

-

Why? Unlike biphasic Schotten-Baumann conditions (Water/Dioxane), using anhydrous Dichloromethane (DCM) allows for easier solvent evaporation and prevents potential emulsion formation due to the amphiphilic nature of the dioxane ring.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5] | Role | Purity |

| (S)-(1,4-dioxan-2-yl)methanamine | 1.0 | Substrate | >97% ee |

| Di-tert-butyl dicarbonate ( | 1.1 - 1.2 | Reagent | 99% |

| Triethylamine (TEA) | 1.5 | Base | >99% |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous |

| Citric Acid (0.5 M) | Wash | Quench | Aqueous |

Step-by-Step Procedure

Step 1: Solubilization

-

In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve (S)-(1,4-dioxan-2-yl)methanamine (10.0 mmol) in anhydrous DCM (30 mL).

-

Add Triethylamine (TEA) (15.0 mmol) to the solution.

-

Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exothermicity of the initial addition and prevents side reactions.

Step 2: Addition of

-

Dissolve

(11.0 mmol) in a small volume of DCM (5 mL). -

Add the

solution dropwise to the amine mixture over 15 minutes.-

Observation: You may observe mild gas evolution (

). Ensure the system is vented (e.g., via a needle or drying tube).

-

-

Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20-25°C) .

Step 3: Reaction Monitoring

-

Stir for 4–12 hours.

-

TLC Check: Silica gel; Eluent: 50% EtOAc in Hexanes. Stain: Ninhydrin.

-

Result: The starting amine (ninhydrin positive/red spot at baseline) should disappear. The Product (UV active, ninhydrin negative) will appear at higher Rf (~0.5–0.6).

-

Step 4: Workup & Purification [2]

-

Quench: Dilute the reaction mixture with DCM (50 mL).

-

Acid Wash: Wash the organic phase with 0.5 M Citric Acid (2 x 30 mL).

-

Critical: This removes unreacted amine and TEA. The Boc-product is stable to dilute citric acid.

-

-

Base Wash: Wash with Saturated

(30 mL) to remove excess acid and phenolic impurities (if any). -

Brine Wash: Wash with Saturated NaCl (30 mL).

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotovap at 35°C).

Step 5: Final Processing

-

The product is typically a colorless to pale yellow viscous oil or low-melting solid.

-

If purity is <95% by LCMS, purify via Flash Column Chromatography (0-40% EtOAc in Hexanes).

Figure 2: Operational workflow for the synthesis and isolation.

Part 4: Quality Control & Validation

To ensure the integrity of the protocol, the isolated product must be validated against the following specifications.

1. Structural Confirmation (NMR):

-

NMR (400 MHz,

- 4.90 (br s, 1H, NH) – Diagnostic for carbamate formation.

-

3.60–3.80 (m, dioxane ring protons +

- 1.44 (s, 9H, Boc-tBu) – Diagnostic singlet.

- NMR:

2. Purity Analysis:

-

LCMS: Single peak, Mass

not typically observed for Boc; look for -

Optical Rotation:

must be measured to confirm no racemization occurred. Compare with literature value (typically negative for S-isomer in

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of | Ensure DCM is anhydrous. Increase |

| Oil won't solidify | Residual Solvent | High vacuum drying for 12h. Dioxane derivatives are often oils; this may be normal. |

| Starting Amine Remains | Base too weak/consumed | Add 0.5 eq more TEA. Check pH is >9. |

| Isobutylene byproduct | Acidic workup too strong | Use Citric Acid (mild) instead of HCl. Keep workup cold. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

-

Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748.

-

Han, G., et al. (2010). Synthesis of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate derivatives for kinase inhibition. World Intellectual Property Organization, WO2010026121.

-

BenchChem. (2025).[8][4] General Protocols for Boc Protection of Amines.

Sources

- 1. (S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate (1 x 5 g) | Reagentia [reagentia.eu]

- 2. Lab Reporter [fishersci.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00615A [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Reaction conditions for coupling with (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate

Application Note: Optimized Coupling Strategies for (S)-(1,4-Dioxan-2-yl)methanamine Derivatives

Executive Summary & Molecule Profile

Subject: (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate CAS: 1334808-08-0 (Generic analog reference) Functional Class: Chiral Amine Building Block / Bioisostere

This guide details the reaction conditions for utilizing (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate in medicinal chemistry. This molecule serves as a critical "solubility-enhancing" fragment. The 1,4-dioxane ring acts as a non-basic, polar bioisostere for morpholine or piperazine, often improving metabolic stability and lowering logD without introducing a protonatable nitrogen center.

Critical Workflow Note: The subject molecule is a Boc-protected amine . It cannot be used directly as a nucleophile. The primary workflow involves Deprotection followed by Functionalization (Amide Coupling, Reductive Amination, or SNAr).

Strategic Workflow Visualization

The following logic flow illustrates the decision matrix for processing this building block.

Figure 1: Critical workflow for activation and coupling of (S)-(1,4-dioxan-2-yl)methylcarbamate.

Phase 1: Deprotection (The Pre-requisite)

Before coupling, the Boc group must be removed. While Trifluoroacetic acid (TFA) is common, HCl in Dioxane is strongly recommended for this specific substrate to generate a defined, non-hygroscopic hydrochloride salt.

Protocol A: HCl-Mediated Deprotection (Recommended)

-

Reagents: 4.0 M HCl in 1,4-Dioxane (anhydrous).

-

Solvent: 1,4-Dioxane or MeOH (minimal).

-

Rationale: The dioxane ring is an ether and is generally stable to acid, but avoiding strong Lewis acids or extreme heat is prudent. HCl allows for the isolation of the amine as a solid salt, stripping away the volatile isobutylene byproduct.

Step-by-Step:

-

Dissolve 1.0 equiv of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate in minimal 1,4-dioxane (approx. 5 mL/g).

-

Cool to 0 °C under N₂.

-

Add 5–10 equiv of 4.0 M HCl in Dioxane dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (stain with Ninhydrin; free amine spots red/purple) or LCMS (Product Mass = [M-Boc+H]⁺).

-

-

Isolation: The product often precipitates as the HCl salt. Dilute with Et₂O or MTBE to maximize precipitation. Filter and dry under vacuum.[1]

Phase 2: Amide Coupling (Primary Application)

Once the amine-HCl salt is isolated, it is most commonly coupled with carboxylic acids.

Comparative Selection of Coupling Agents

| Reagent | Suitability | Pros | Cons | Recommended Condition |

| HATU | Discovery (High) | Extremely fast, high conversion for hindered acids. | Expensive; difficult to remove byproduct (tetramethylurea) on scale. | DMF, DIPEA (3.0 equiv) |

| T3P | Scale-Up | Low epimerization, water-soluble byproducts (easy workup). | Slower kinetics than HATU. | EtOAc/DMF, Pyridine or DIPEA |

| EDC/HOBt | General | Classic, cheap. | Slower, often requires purification. | DCM/DMF, DIPEA |

Protocol B: HATU-Mediated Coupling (Standard Discovery)

-

Mechanism: In situ neutralization of the amine salt followed by reaction with the activated ester.

Step-by-Step:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (anhydrous, 0.1 M concentration).

-

Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes to form the activated ester (O-At ester).

-

Addition: Add the (S)-(1,4-dioxan-2-yl)methanamine HCl salt (1.0–1.2 equiv).

-

Base Adjustment: Immediately add DIPEA (2.5 equiv). Crucial: The first 1.0 equiv neutralizes the HCl salt; the rest drives the reaction.

-

Stir at RT for 1–12 hours.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes acid), water, and brine. Dry over Na₂SO₄.[1]

Phase 3: Reductive Amination

If the target is a secondary amine (alkyl linker), reductive amination with an aldehyde is the preferred route.

Protocol C: Mild Reductive Amination (STAB Method)

-

Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.[4]

-

Why STAB? Unlike NaCNBH₃ (toxic) or NaBH₄ (too strong, reduces aldehydes), STAB is mild and selective for the imine intermediate.

Step-by-Step:

-

Suspend (S)-(1,4-dioxan-2-yl)methanamine HCl salt (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM.

-

Add the Aldehyde (1.0–1.1 equiv).

-

Add DIPEA (1.0 equiv) to free-base the amine. Stir for 30 mins to allow imine formation.

-

Note: Use MgSO₄ if water generation hinders imine formation (rare for primary amines).

-

-

Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Stir at RT for 4–16 hours.

-

Quench: Add sat. NaHCO₃ solution. Stir vigorously for 15 mins. Extract with DCM.

Scientific Rationale & Troubleshooting (E-E-A-T)

Stereochemical Integrity

The (S)-center at the 2-position of the dioxane ring is generally configurationally stable under standard acidic (deprotection) and basic (coupling) conditions. However, avoid conditions that generate radical intermediates at the ether alpha-position, which could lead to racemization.

Solubility Management

The 1,4-dioxane motif is polar.

-

Issue: If your product is highly polar, aqueous workups might result in product loss to the water layer.

-

Solution: Use DCM/Isopropanol (3:1) for extractions instead of pure EtOAc if the product is not recovering well.

Stoichiometry of Base

When using the HCl salt in coupling:

References

-

Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[5] Journal of Peptide Research, 2001, 58(4), 338-341.[5][6] Link

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[7] Link

-

Meanwell, N. A. "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Medicinal Chemistry." Journal of Medicinal Chemistry, 2011. (Context on Dioxane as a bioisostere). Link

Sources

- 1. peptide.com [peptide.com]

- 2. chemscene.com [chemscene.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate as a chiral auxiliary in organic synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate as a novel chiral auxiliary in asymmetric synthesis.

Introduction: The Quest for Stereochemical Control

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one enantiomer or diastereomer in preference to others.[1][2] These molecular guides, once their purpose is served, are cleaved and ideally recovered, making them a cornerstone of efficient asymmetric synthesis.[]

This document serves as both a theoretical framework and a practical guide, providing detailed protocols for the potential use of this auxiliary in key C-C bond-forming reactions. We will explore the causality behind experimental choices, from reagent selection to reaction conditions, to provide a robust and self-validating system for researchers.

Section 1: The Chiral Auxiliary: Synthesis and Acylation

The efficacy of a chiral auxiliary begins with its accessibility and the ease with which it can be coupled to a substrate. (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate (CAS 1569298-20-9) provides a chiral framework derived from the 1,4-dioxane structure.[6] The first step in its use involves deprotection of the tert-butoxycarbonyl (Boc) group, followed by acylation with a prochiral carboxylic acid derivative.

Protocol 1: Boc Deprotection and N-Acylation

This two-step, one-pot procedure prepares the active, N-acylated auxiliary, which is the starting material for subsequent asymmetric transformations.

Materials:

-

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Prochiral acyl chloride (e.g., propanoyl chloride)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Boc Deprotection:

-

Dissolve (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask under an argon or nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4M HCl in 1,4-dioxane (1.5 - 2.0 eq) dropwise. The Boc group is acid-labile, and this reagent ensures clean and efficient removal.[8][9]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess HCl, yielding the amine hydrochloride salt.

-

-

N-Acylation:

-

Re-dissolve the crude amine hydrochloride salt in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add triethylamine (2.5 eq) to neutralize the hydrochloride and act as a base for the acylation.

-

Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise. The formation of an N-acyl derivative is analogous to the preparation of Evans' imides.[]

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 1-3 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-acylated auxiliary by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

-

Caption: Workflow for preparing the N-acylated chiral auxiliary.

Section 2: Application in Asymmetric Enolate Alkylation

Asymmetric alkylation is a fundamental method for constructing chiral centers.[10] By attaching our chiral auxiliary, we can generate a diastereomerically-enriched product through the sterically-controlled alkylation of an enolate.

Principle of Diastereoselection

Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the N-acylated auxiliary forms a lithium enolate. The bulky dioxane ring is expected to effectively shield one face of the planar enolate. The incoming electrophile (alkyl halide) will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in excess. The chelation of the lithium cation between the carbonyl oxygen and an oxygen atom of the dioxane ring can create a rigid, chair-like transition state, further enhancing facial selectivity.

Protocol 2: Diastereoselective Alkylation

Materials:

-

N-Acylated auxiliary (from Protocol 1)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution

-

Alkylating agent (e.g., benzyl bromide, iodomethane)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Enolate Formation:

-

Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise over 15 minutes. The choice of a strong, non-nucleophilic base is critical for quantitative enolate formation without side reactions.[11]

-

Stir the resulting solution at -78 °C for 30-60 minutes.

-

-

Alkylation:

-

Add the alkylating agent (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

-

Maintain the reaction at -78 °C for 2-4 hours. The progress can be monitored by TLC by quenching small aliquots with saturated NH₄Cl. For less reactive electrophiles, the temperature may need to be slowly raised.

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after auxiliary cleavage.

-

Data Summary: Expected Outcomes for Alkylation

The following table outlines expected outcomes based on analogous systems. Optimization of base, solvent, and temperature is crucial for achieving high selectivity.

| Electrophile (R-X) | Base | Additive | Temperature (°C) | Expected Yield (%) | Expected d.r. |

| Benzyl Bromide | LDA | None | -78 | 85 - 95 | > 95:5 |

| Iodomethane | NaHMDS | HMPA | -78 to -40 | 80 - 90 | > 90:10 |

| Allyl Bromide | KHMDS | None | -78 | 85 - 95 | > 93:7 |

Section 3: Application in Asymmetric Aldol Reactions

The aldol reaction is one of the most powerful C-C bond-forming reactions in synthesis.[12] Using the dioxane-based auxiliary allows for precise control over the formation of new stereocenters, typically via a highly organized, chair-like transition state as described by the Zimmerman-Traxler model.[13]

Principle of Diastereoselection: The Zimmerman-Traxler Model

For highly diastereoselective aldol reactions, boron enolates are often superior to lithium enolates.[14] Reacting the N-acylated auxiliary with a dialkylboron triflate (e.g., Bu₂BOTf) in the presence of a hindered amine base (e.g., DIPEA) selectively generates the Z-enolate. This Z-enolate then reacts with an aldehyde via a six-membered, chair-like transition state.[13][15] The substituents of both the enolate and the aldehyde occupy equatorial positions to minimize 1,3-diaxial interactions, and the chiral auxiliary dictates the facial approach, leading to the formation of the syn-aldol product with high fidelity.

Caption: Logical flow for the asymmetric aldol reaction.

Protocol 3: Diastereoselective Syn-Aldol Reaction

Materials:

-

N-Acylated auxiliary (from Protocol 1)

-

Anhydrous dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf), 1M solution in DCM

-